N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-11,13H,1-4H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENTHWNORLECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves multi-step reactions. One common method includes the combination of piperazine and various 1,2,3-triazole analogues Reaction conditions may involve the use of catalysts such as copper (I) and copper (II) triflates . Industrial production methods may utilize microwave-assisted green synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and acetyl acetone for acetylation . Major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of α-bromoketones .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide in cancer therapy. Its structural components are linked to various mechanisms that inhibit tumor growth and metastasis.
Case Study: Inhibition of Focal Adhesion Kinase (FAK)
A class of imidazo[2,1-b][1,3,4]thiadiazole compounds, closely related to this compound, has been evaluated for their ability to inhibit phosphorylation of focal adhesion kinase (FAK). This kinase is overexpressed in several cancers, including pancreatic cancer. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic activity with IC50 values ranging from 0.59 to 2.81 µM against mesothelioma cell lines . The modulation of FAK activity suggests a promising avenue for developing new cancer treatments.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | MesoII | 0.59 | FAK inhibition |
| 1b | STO | 2.81 | FAK inhibition |
| 9c | SUIT-2 | 5.11 | Antiproliferative |
| 9l | Panc-1 | 10.8 | Antiproliferative |
Antiviral Properties
The compound also shows promise as an antiviral agent, particularly against Hepatitis C Virus (HCV). Research focusing on imidazo[2,1-b]thiazole derivatives has identified specific inhibitors targeting the NS4B protein of HCV.
Case Study: HCV NS4B Inhibitors
In a study evaluating the structure-activity relationship (SAR) of novel inhibitors based on the imidazo[2,1-b]thiazole scaffold, two lead compounds demonstrated potent antiviral activity with EC50 values of 16 nM and 31 nM against HCV genotype 1b . These findings indicate that derivatives of this compound could serve as effective antiviral agents.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune modulation . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . These compounds share similar structural features but may differ in their biological activities and potency. For example, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown significant activity against Mycobacterium tuberculosis, while this compound is more focused on anticancer applications . Other similar compounds include levamisole, which is known for its immunomodulatory properties .
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry, particularly in the context of its biological activity against various diseases, including cancer and inflammation. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the compound's biological properties.
Chemical Structure and Synthesis
The compound is characterized by a cyclopentanecarboxamide moiety linked to an imidazo[2,1-b]thiazole ring. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes that enhance its pharmacological properties. For instance, similar compounds have been synthesized through methods such as Claisen–Schmidt reactions and other organic transformations .
In Vitro Studies
Research has demonstrated that imidazo[2,1-b]thiazole derivatives exhibit potent anticancer properties. For example, derivatives with similar structures have shown IC50 values ranging from 0.59 to 10.8 µM against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Inhibition of cell migration |
| 9l | Panc-1 | 10.8 | Induction of apoptosis |
| 1a | MesoII | 0.59 | FAK inhibition |
These compounds often exert their effects by inhibiting key signaling pathways involved in cancer progression, such as the focal adhesion kinase (FAK) pathway . The modulation of FAK has been associated with enhanced sensitivity to chemotherapy agents like gemcitabine, indicating potential for combination therapies .
Anti-inflammatory Activity
The compound also shows promise as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. In studies involving related compounds, IC50 values for COX-2 inhibition were reported as low as 0.08 µM, with selectivity indices indicating minimal activity against COX-1 . This selectivity is crucial for reducing side effects associated with non-selective anti-inflammatory drugs.
Antimicrobial Properties
In addition to anticancer and anti-inflammatory activities, imidazo[2,1-b]thiazole derivatives have demonstrated antimicrobial effects against various pathogens. For instance, certain synthesized compounds exhibited significant antimicrobial activity comparable to established antibiotics .
Case Studies
- Pancreatic Cancer : A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their antiproliferative effects on PDAC cells. Compounds targeting the FAK pathway showed enhanced efficacy in reducing cell viability and migration .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound exhibited reduced edema and inflammatory markers when administered prior to inflammatory stimuli .
Q & A
Basic Research Question
- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns .
- Structural confirmation : H/C NMR for verifying cyclopentane and imidazo[2,1-b]thiazole moieties .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., 516.64 g/mol for SRT 2104 analogs) .
What in vivo models are suitable for evaluating efficacy and toxicity?
Advanced Research Question
- Xenograft models : Subcutaneous tumors in nude mice for pharmacokinetic/pharmacodynamic (PK/PD) profiling .
- Toxicology screening : Liver enzyme (ALT/AST) and renal function (creatinine) tests in rodents to assess safety margins .
- BBB penetration : Intracerebral microdialysis in rats to measure brain-to-plasma ratios .
How should researchers address stability issues during storage and handling?
Basic Research Question
- Storage conditions : Lyophilized powders stored at -20°C in airtight containers; DMSO solutions aliquoted to prevent freeze-thaw cycles .
- Light sensitivity : Amber vials protect against photodegradation, especially for compounds with nitro or thiazole groups .
- Solvent compatibility : Avoid aqueous buffers (pH >7) to prevent hydrolysis of the carboxamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
